s-22 Budesonide

Description

Differential Biological and Pharmacological Activities of Budesonide (B1683875) Epimers

The two epimers of budesonide, while qualitatively similar in their pharmacological effects, exhibit notable quantitative differences in their activity. mdpi.comgoogleapis.com The 22R epimer is consistently reported to be two to three times more potent than the 22S epimer in terms of anti-inflammatory activity and glucocorticoid receptor binding affinity. rjptonline.orginnovareacademics.inkarger.commedicines.org.ukfda.govtandfonline.comgeneesmiddeleninformatiebank.nlresearchgate.netjapsonline.com

This difference in potency is a direct consequence of their stereochemistry, which affects how they interact with the glucocorticoid receptor. nih.gov In glucocorticoid receptor affinity studies, the 22R form has been shown to be twice as active as the 22S epimer. medicines.org.ukfda.govfda.govfda.gov One study noted that the 22R epimer has a binding affinity for the glucocorticoid receptor that is two to three times higher than that of the 22S epimer. tandfonline.com Another study found that the 22R epimer was twice as active as the 22S epimer, 4 times more active than triamcinolone (B434) acetonide, and 14 times more active than dexamethasone (B1670325) in binding to the glucocorticoid receptor. nih.gov The higher affinity of the 22R epimer for the receptor is believed to be the primary reason for its enhanced anti-inflammatory potential. pnas.org

The pharmacokinetic profiles of the two epimers also differ. The 22R form is cleared more rapidly by the liver, with a systemic clearance of 1.4 L/min compared to 1.0 L/min for the 22S form. fda.govfda.gov Despite this difference in clearance, the terminal half-life of both epimers is similar, ranging from 2 to 3 hours. medicines.org.ukfda.gov In children, the plasma clearance for the 22R epimer was found to be 103 L/h, while for the 22S epimer it was 74 L/h, with a shorter half-life of about 1.5 hours compared to adults. nih.gov A study investigating the stereoselective pharmacokinetics found that the area under the curve (AUC) of the 22S-epimer was approximately six times higher than that of the 22R-epimer, and the total body clearance ratio of 22S- to 22R-budesonide was 0.17. nih.govresearchgate.net

Table 1: Comparison of Budesonide Epimer Activity

| Feature | 22R Epimer | 22S Epimer |

|---|---|---|

| Relative Potency | 2-3 times more potent | Less potent |

| Glucocorticoid Receptor Affinity | Higher affinity | Lower affinity |

| Systemic Clearance | 1.4 L/min | 1.0 L/min |

| Terminal Half-life | ~2-3 hours | ~2-3 hours |

Table 2: Relative Binding Affinity to Glucocorticoid Receptor

| Compound | Relative Binding Affinity |

|---|---|

| Budesonide (22R epimer) | High |

| Budesonide (22S epimer) | Moderate |

| Dexamethasone | Lower than 22R epimer |

| Triamcinolone Acetonide | Lower than 22R epimer |

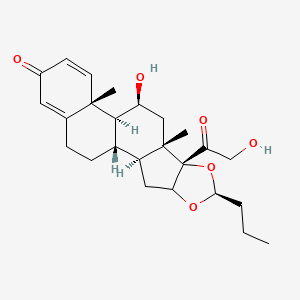

Structure

3D Structure

Properties

Molecular Formula |

C25H34O6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(1S,2S,6S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21-,22+,23-,24-,25+/m0/s1 |

InChI Key |

VOVIALXJUBGFJZ-QZQQEKKSSA-N |

Isomeric SMILES |

CCC[C@H]1OC2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |

Origin of Product |

United States |

Advanced Molecular and Cellular Mechanisms of Action

The anti-inflammatory and immunomodulatory effects of budesonide (B1683875) are primarily driven by its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor found in nearly all cell types. patsnap.com This interaction initiates a cascade of events that ultimately alters the transcription of specific genes.

Glucocorticoid Receptor Binding and Activation Dynamics

High-Affinity Binding Characteristics of Budesonide Epimers to the Glucocorticoid Receptor (GR)

Budesonide is commercially available as a mixture of two epimers, the 22R and 22S forms. tandfonline.com Research has shown that both epimers bind to the glucocorticoid receptor with high affinity. nih.gov Notably, the 22R epimer exhibits a binding affinity for the GR that is two to three times higher than that of the 22S epimer. tandfonline.comtandfonline.com This high affinity, which is significantly greater than that of the endogenous corticosteroid cortisol, allows budesonide to effectively compete for and activate the GR. patsnap.com In fact, studies have indicated that budesonide's affinity for the GR can be up to 200 times higher than that of cortisol. patsnap.com The (22R)-epimer, in particular, has been shown to be 14 times more active than dexamethasone (B1670325) in binding to the GR. nih.govpnas.org This strong binding is a critical first step in initiating the downstream signaling cascade. patsnap.com

Comparative Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Reference |

|---|---|---|

| Budesonide (22R epimer) | 935 | researchgate.net |

| Fluticasone (B1203827) Propionate | 1775 | researchgate.net |

| Dexamethasone | 100 | researchgate.net |

Receptor Conformational Changes and Chaperone Protein Dissociation

Upon binding of budesonide to the GR in the cytoplasm, the receptor undergoes a significant conformational change. patsnap.comatsjournals.org In its inactive state, the GR is part of a large multiprotein complex that includes several chaperone proteins, such as heat shock proteins (HSPs) and immunophilins. patsnap.comfrontiersin.org These chaperones maintain the receptor in a conformation that is ready for ligand binding but prevents its translocation into the nucleus. ersnet.org The binding of budesonide induces a structural rearrangement of the GR, leading to the dissociation of these chaperone proteins. patsnap.comatsjournals.orgfrontiersin.org This unmasking of the GR is an essential step for its subsequent activation and movement. ersnet.org

Nuclear Translocation of the Budesonide-GR Complex

Once freed from the chaperone protein complex, the activated budesonide-GR complex translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.comnih.gov This process is facilitated by nuclear localization signals on the GR that become exposed following the conformational change induced by budesonide binding. ersnet.org Studies have shown that both budesonide and dexamethasone can induce the translocation of the GR into the nucleus, with a significant increase in nuclear concentration observed as early as 30 minutes after exposure. nih.govarchbronconeumol.org Inside the nucleus, the complex can interact with DNA and other nuclear proteins to modulate gene expression. patsnap.comguidetopharmacology.org

Genomic Modulatory Mechanisms

The primary mechanism by which the budesonide-GR complex exerts its effects is through the modulation of gene transcription. This occurs through direct and indirect interactions with the genome.

Interaction with Glucocorticoid Response Elements (GREs)

The budesonide-GR complex, often as a dimer, binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.compatsnap.comatsjournals.org These GREs are located in the promoter regions of target genes. patsnap.com The binding of the complex to GREs can either activate or repress the transcription of these genes. atsjournals.org This direct interaction with DNA is a hallmark of the genomic mechanism of action of glucocorticoids. patsnap.com

Selective Gene Transcription Modulation (Transactivation of Anti-inflammatory Genes)

A key outcome of the budesonide-GR complex binding to GREs is the transactivation of genes that encode for anti-inflammatory proteins. patsnap.comguidetopharmacology.orgersnet.org For instance, budesonide can induce the expression of annexin-1 (also known as lipocortin-1), a protein that inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comguidetopharmacology.org Furthermore, budesonide has been shown to enhance the expression of several other genes with anti-inflammatory properties, including:

TSC22D3/GILZ (Glucocorticoid-Induced Leucine Zipper): This protein represses the activity of pro-inflammatory transcription factors like NF-κB and AP-1. ersnet.orgtandfonline.comnih.gov

DUSP1/MKP1 (Dual Specificity Phosphatase 1): This enzyme dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are involved in inflammatory signaling pathways. ersnet.orgtandfonline.com

NFKBIA/IκBα (Nuclear Factor of Kappa Light Polypeptide Gene Enhancer in B-cells Inhibitor, Alpha): This protein inhibits the activity of the pro-inflammatory transcription factor NF-κB. pnas.orgersnet.org

FKBP5/FKBP51: This protein is involved in a negative feedback loop for GR signaling. ersnet.org

CDKN1C/p57Kip2: This cell-cycle inhibitor may also play a role in attenuating certain inflammatory pathways. ersnet.org

RGS2 (Regulator of G-protein Signaling 2): This protein has bronchoprotective effects. ersnet.org

TNFAIP3 (Tumor Necrosis Factor, Alpha-Induced Protein 3): This protein is a key negative feedback regulator of NF-κB signaling. physiology.org

Inhaled budesonide has been demonstrated to significantly enhance the mRNA expression of these anti-inflammatory genes in human airways. ersnet.orgnih.gov This selective upregulation of anti-inflammatory genes is a crucial component of budesonide's therapeutic efficacy. patsnap.comguidetopharmacology.org

Genes Upregulated by Budesonide

| Gene | Protein Product | Function | Reference |

|---|---|---|---|

| ANXA1 | Annexin-1 | Inhibits phospholipase A2 | guidetopharmacology.org |

| TSC22D3 | GILZ | Represses NF-κB and AP-1 | ersnet.orgnih.gov |

| DUSP1 | MKP-1 | Inactivates MAPKs | ersnet.org |

| NFKBIA | IκBα | Inhibits NF-κB | ersnet.org |

| FKBP5 | FKBP51 | GR signaling feedback | ersnet.org |

| CDKN1C | p57Kip2 | Cell-cycle inhibition | ersnet.org |

| RGS2 | RGS2 | Bronchoprotection | ersnet.org |

| TNFAIP3 | A20 | NF-κB negative feedback | physiology.org |

Suppression of Pro-inflammatory Gene Expression via Transrepression (e.g., NF-κB, AP-1)

Budesonide, a potent glucocorticoid, exerts significant anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. A key mechanism underlying this is transrepression, a process where the activated glucocorticoid receptor (GR) interferes with the activity of other transcription factors without directly binding to DNA. The primary targets of this inhibitory action are nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial in orchestrating inflammatory responses. ersnet.orgatsjournals.org

Upon entering the cell, budesonide binds to the cytoplasmic GR, causing the dissociation of heat-shock proteins and promoting the translocation of the GR into the nucleus. ersnet.org In the nucleus, the monomeric form of the GR can physically interact with and inhibit the function of NF-κB and AP-1. archbronconeumol.org This interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA recognition sites and recruiting coactivator molecules like CREB-binding protein (CBP) or p300, which possess intrinsic histone acetyltransferase (HAT) activity. archbronconeumol.org By hindering this process, budesonide effectively halts the transcription of a multitude of inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, RANTES), chemokines, and adhesion molecules. atsjournals.orgtandfonline.comnih.gov

Studies have demonstrated that budesonide's anti-inflammatory potency is closely linked to its transrepressive capabilities. archbronconeumol.org For instance, in human epidermal keratinocytes, the R epimer of budesonide (BUDeR) was shown to strongly inhibit the DNA-binding activity of NF-κB and AP-1 induced by inflammatory mediators like platelet-activating factor (PAF) and interleukin-1β (IL-1β). nih.govpnas.org This suppression of transcription factor activity directly correlated with the reduced expression of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). nih.govpnas.org Furthermore, research indicates that budesonide can induce the expression of genes like TSC22D3, which in turn acts as a repressor of both NF-κB and AP-1 activity, adding another layer to its transrepressive effects. nih.govplos.org

Interactive Table: Impact of Budesonide on Pro-inflammatory Transcription Factors

| Transcription Factor | Inducing Stimulus | Effect of Budesonide | Target Gene Example | Reference |

|---|---|---|---|---|

| NF-κB | IL-1β, TNF-α, PAF | Inhibition of DNA binding and transcriptional activity | IL-6, IL-8, TNF-α, COX-2 | ersnet.orgnih.govpnas.org |

| AP-1 | IL-1β, PAF | Inhibition of DNA binding and transcriptional activity | RANTES, COX-2 | atsjournals.orgnih.govpnas.org |

Epigenetic Regulation and Chromatin Remodeling

The anti-inflammatory actions of budesonide also extend to the epigenetic level, primarily through the modulation of chromatin structure. plos.org Chromatin, the complex of DNA and proteins (mainly histones) in the nucleus, can exist in a "closed" or "open" state, which respectively represses or permits gene transcription. The state of chromatin is largely governed by post-translational modifications of histones, such as acetylation. mdpi.comfrontiersin.org

Pro-inflammatory transcription factors like NF-κB recruit coactivators with histone acetyltransferase (HAT) activity. archbronconeumol.org HATs add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and loosening the chromatin structure, thereby making the DNA more accessible for transcription of inflammatory genes. nih.gov

Budesonide, through the activated GR, counteracts this process by recruiting histone deacetylases (HDACs), particularly HDAC2, to the site of inflammation. ersnet.orgplos.org HDACs remove the acetyl groups added by HATs, leading to chromatin condensation and repression of inflammatory gene expression. plos.org This mechanism of inhibiting histone acetylation is a crucial component of budesonide's transrepressive activity. archbronconeumol.org

Beyond histone deacetylation, the broader concept of chromatin remodeling, which involves the dynamic modification of chromatin architecture to regulate gene expression, is also at play. frontiersin.orgsciety.org The SWI/SNF complexes, for example, are ATP-dependent chromatin remodelers that can alter nucleosome positioning. sciety.org While direct links between budesonide and specific chromatin remodeling complexes are still under investigation, the recruitment of HDACs by the GR is a clear example of how budesonide influences the chromatin landscape to suppress inflammation.

Interactive Table: Epigenetic Mechanisms of Budesonide

| Epigenetic Mechanism | Key Enzyme(s) | Effect of Budesonide | Consequence | Reference |

|---|---|---|---|---|

| Histone Acetylation | Histone Acetyltransferases (HATs) | Inhibition via GR-mediated effects | Decreased accessibility of pro-inflammatory genes | archbronconeumol.orgnih.gov |

| Histone Deacetylation | Histone Deacetylases (HDACs), esp. HDAC2 | Recruitment to inflammatory gene promoters | Chromatin condensation and gene repression | ersnet.orgplos.org |

Modulation of Cellular Phenotypes and Plasticity

The synthetic glucocorticoid S-22 Budesonide extends its influence beyond its well-established anti-inflammatory and metabolic effects, acting as a significant modulator of cellular behavior and plasticity. nih.govmdpi.comnih.gov Emerging evidence highlights its capacity to impact fundamental cellular processes, including survival, differentiation, and motility, in various cell types ranging from stem cells to cancer cells. nih.govmdpi.comnih.gov

Influence on Cell Survival, Differentiation, and Plasticity

This compound demonstrates a complex and context-dependent influence on cell survival and differentiation. In the context of embryonic stem cells (ESCs), budesonide has been shown to counteract the exit from pluripotency. mdpi.com It promotes the maintenance of cell-cell adhesion and reduces the phenotypic and molecular heterogeneity of ESCs. mdpi.com Specifically, it can prevent the spontaneous differentiation that occurs upon the removal of undifferentiating factors. mdpi.com This effect on maintaining a pluripotent state is unique among many classical glucocorticoids and appears to be independent of the glucocorticoid receptor (GR). mdpi.com

In contrast, within the context of immune cells, this compound can have different effects. For instance, in CD4+ T lymphocytes from asthmatic patients, budesonide has been shown to increase annexin (B1180172) V binding in total lymphocytes and CD4+/CD25- cells, suggesting an increase in apoptosis. plos.org However, in CD4+/CD25+ cells, it reduces annexin V binding, indicating an anti-apoptotic effect. plos.org Furthermore, studies on eosinophil/basophil progenitors have revealed that budesonide can enhance their differentiation in response to IL-5. openrespiratorymedicinejournal.com This suggests a direct stimulatory effect on these progenitor cells. openrespiratorymedicinejournal.com

The concept of cellular plasticity, the ability of cells to change their phenotype in response to environmental cues, is also significantly modulated by this compound. nih.govnih.gov It has been observed to reduce cell plasticity in both stem and cancer cells, which is characterized by a decrease in motility and invasiveness. nih.gov This modulation is partly achieved by stabilizing cell-cell adhesions. nih.govnih.govresearchgate.net

Impact on Tissue Remodeling Processes and Epithelial Re-epithelialization

This compound plays a crucial role in tissue remodeling, particularly in promoting the re-epithelialization of damaged mucosa. nih.govresearchgate.net In chronic inflammatory diseases of the gastroenteric and airway mucosa, the normal, tightly packed epithelial structure is often disrupted. nih.gov Budesonide aids in the regeneration of this swollen mucosa through at least two mechanisms: by inhibiting the infiltration of immune cells and by modulating the expression of genes involved in cell-cell interactions, which stabilizes the epithelium and restores its barrier function. nih.gov

A key molecule in this process is E-cadherin. mdpi.com In a mouse model of colitis, budesonide treatment was found to normalize E-cadherin expression and cell-cell adhesion, contributing to the therapeutic effect. mdpi.com This stabilization of E-cadherin at the plasma membrane is a potential strategy for managing chronic colitis. mdpi.com The re-epithelialization action of budesonide is a critical component of its therapeutic efficacy in conditions like eosinophilic esophagitis and ulcerative colitis. nih.gov

The process of wound healing in nasal mucosa, which involves stages of cleaning, mucosal transition, complete epithelialization, and tissue remodeling, can also be influenced by budesonide. nih.gov Following endoscopic sinus surgery, intranasal budesonide has been shown to be effective in improving outcomes, suggesting a positive impact on the healing and remodeling of the nasal epithelium. nih.gov

Regulation of Cell Adhesion and Migration

The ability of this compound to regulate cell adhesion and migration is central to its effects on cellular plasticity and tissue remodeling. nih.govnumberanalytics.com Cell migration is a fundamental process involving the coordinated action of cell adhesion molecules, the cytoskeleton, and signaling pathways. numberanalytics.com Budesonide has been shown to stabilize cell-cell adhesions, a key factor in its ability to prevent embryonic stem cell differentiation and inhibit the motile and invasive properties of cancer cells. nih.govnih.gov

The modulation of adhesion molecules is a key mechanism. For instance, budesonide can decrease the levels of intercellular adhesion molecule-1 (ICAM-1). mdpi.comsemanticscholar.org In the context of nasal polyposis, budesonide has been observed to markedly increase the expression of galectin-1, a protein that can regulate cell adhesion and migration. researchgate.net This effect on galectin-1 may contribute to its therapeutic action by inhibiting eosinophil migration. researchgate.net

In pancreatic ductal adenocarcinoma (PDAC) cells cultured in a 2D environment, high concentrations of budesonide reduced the mesenchymal features associated with invasion and migration. nih.gov This effect was independent of the glucocorticoid receptor. nih.gov The regulation of cell adhesion is a critical factor in preventing the dissemination of cancer cells. mdpi.com

Effects on Cancer Cell Behavior (e.g., Migration Inhibition)

This compound has demonstrated significant inhibitory effects on the behavior of various cancer cells, particularly concerning their migration and invasive potential. nih.govnih.gov This anti-migratory effect has been observed in breast, lung, and pancreatic cancer cells. nih.govnih.gov By stabilizing cell-cell adhesions and reducing mesenchymal traits, budesonide can counteract the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis. nih.govnih.gov

In pancreatic cancer cells, budesonide has been shown to reduce their invasive and migrating features. nih.govresearchgate.net While high concentrations were needed to see this effect in 2D cultures, in a more physiologically relevant 3D environment, low nanomolar concentrations of budesonide strongly inhibited PDAC cell proliferation in a GR-dependent manner. nih.govresearchgate.netresearchgate.net This suggests that the tumor microenvironment plays a critical role in sensitizing cancer cells to the anti-proliferative effects of budesonide. nih.govresearchgate.net

Furthermore, in vivo studies using xenograft models have confirmed that budesonide can reduce PDAC tumor growth. nih.govresearchgate.net The mechanism for this anti-proliferative effect appears to involve the induction of the tumor suppressor gene CDKN1C. nih.govresearchgate.net These findings suggest a potential therapeutic role for budesonide in oncology, particularly in inhibiting cancer cell migration and proliferation. nih.govnih.govresearchgate.net

Stereoselective Biotransformation and Metabolic Research

Enzymatic Biotransformation of 22R and 22S Epimers

The enzymatic metabolism of budesonide (B1683875) is a key determinant of its systemic bioavailability and local therapeutic action. This process is characterized by stereoselectivity, with the two epimers undergoing biotransformation at different rates and through slightly different pathways.

Role of Cytochrome P450 Enzyme System (CYP3A4) in Hepatic Metabolism

The primary enzyme responsible for the extensive first-pass metabolism of budesonide in the liver is Cytochrome P450 3A4 (CYP3A4). hres.catarpeyohcp.comtga.gov.aunih.govisciii.es This enzyme, also present to a lesser extent in the intestinal wall, rapidly converts budesonide into metabolites with significantly lower glucocorticosteroid activity. tandfonline.comnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the principal catalyst in the biotransformation of both budesonide epimers. nih.govfda.gov The metabolism is so efficient that approximately 90% of an oral dose is inactivated before reaching systemic circulation. hres.canih.gov

The interaction with CYP3A4 is clinically significant, as potent inhibitors of this enzyme, such as ketoconazole (B1673606) and grapefruit juice, can lead to a substantial increase in the systemic exposure to budesonide. tarpeyohcp.comfda.govbauschhealth.ca Conversely, inducers of CYP3A4 can decrease its plasma concentrations. tarpeyohcp.com While both epimers are metabolized by CYP3A4, there is a reported stereoselective metabolism of the 22R epimer. tandfonline.com

Differential In Vitro Metabolism Rates of Epimers in Human Tissues (Liver, Bronchus, Colonic Mucosa, Skin)

In vitro studies have revealed significant differences in the rate of biotransformation of the 22R and 22S epimers across various human tissues. The most pronounced metabolism occurs in the liver. researchgate.netnih.gov In human liver S9 fractions, the rate of disappearance of the 22R epimer of budesonide is greater than that of the 22S epimer. researchgate.netnih.gov This preferential metabolism of the more active 22R epimer contributes to the drug's favorable therapeutic index. fda.gov

In contrast to the rapid metabolism in the liver, biotransformation is considerably slower in other tissues. researchgate.netnih.gov In vitro studies with human bronchial tissue and colonic mucosa show only minimal metabolism of both epimers. researchgate.netnih.gov In skin preparations, no detectable biotransformation was observed. researchgate.netnih.gov This limited local metabolism allows for a prolonged local anti-inflammatory effect at the site of application, such as in the airways or the gastrointestinal tract. researchgate.net

| Tissue | Rate of Biotransformation | Epimer Preference | Reference |

| Liver | High | 22R > 22S | researchgate.netnih.gov |

| Bronchus | Low | 22R > 22S | researchgate.netnih.gov |

| Colonic Mucosa | Low | 22R > 22S | researchgate.netnih.gov |

| Skin | Negligible | Not Applicable | researchgate.netnih.gov |

Investigation of Transporters in Epimer Disposition

The disposition of budesonide epimers is also influenced by drug transporters, which can affect their absorption and efflux across cellular membranes.

P-glycoprotein (P-gp) Substrate Activity

In vitro studies have confirmed that budesonide is a substrate of the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). tandfonline.comtandfonline.com The corrected efflux ratio of budesonide for P-gp was found to be 26.9, which was significantly reduced in the presence of a P-gp inhibitor. tandfonline.comtandfonline.com This indicates that P-gp actively transports budesonide out of cells, which could potentially limit its intracellular concentration and systemic absorption from the gut. nih.gov Budesonide has also been shown to induce the expression of P-gp in intestinal cells in a dose-dependent manner. tandfonline.com

Lack of Substrate or Inhibitor Activity with Other Key Transporters (e.g., BCRP, OATP, OAT, OCT)

In contrast to its interaction with P-gp, budesonide has been found to have minimal to no interaction with several other key drug transporters. In vitro assays have demonstrated that budesonide is not a substrate for the Breast Cancer Resistance Protein (BCRP). tandfonline.comtandfonline.com The efflux ratio for BCRP was low, and it was not significantly altered by a BCRP inhibitor. tandfonline.comtandfonline.com

Furthermore, studies have shown that budesonide is not a substrate or an inhibitor of several uptake transporters at clinically relevant concentrations. tandfonline.com These include:

Organic Anion-Transporting Polypeptides (OATP1B1 and OATP1B3) tandfonline.comfda.gov

Organic Anion Transporters (OAT1 and OAT3) tandfonline.com

Organic Cation Transporter (OCT2) tandfonline.com

In vitro studies indicated that budesonide is a weak inhibitor of P-gp and BCRP, but it is not expected to cause clinically significant inhibition of these transporters. bauschhealth.cafda.gov

Characterization of Metabolites and Their Residual Glucocorticoid Activity (e.g., 16α-hydroxyprednisolone, 6β-hydroxybudesonide)

The extensive metabolism of budesonide results in the formation of two major metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide. nih.govhres.catarpeyohcp.comnih.govnih.govfda.govnih.gov The formation of these metabolites is stereoselective; the 22R epimer primarily yields 16α-hydroxyprednisolone, while the 22S epimer is metabolized to a different, less characterized metabolite. nih.gov Both 16α-hydroxyprednisolone and 6β-hydroxybudesonide have been identified in vivo and in vitro. hres.canih.govnih.gov

Advanced Synthetic Strategies and Structural Modification Research

Development of Novel Synthesis Methodologies for Budesonide (B1683875) and Epimers

The synthesis of budesonide, particularly the control of its epimeric forms, has been a significant area of study, leading to the development of innovative and more efficient production methods.

Continuous flow chemistry has emerged as a cost-effective and efficient alternative to traditional batch production for synthesizing budesonide. chemicalindustryjournal.co.ukresearchgate.net Researchers have developed a continuous flow process that avoids the use of corrosive acids and expensive purification steps often required in batch methods. chemicalindustryjournal.co.ukresearchgate.net This modern approach focuses on the reaction of 16α-Hydroxyprednisolone (16-HPS) with butyraldehyde (B50154). chemicalindustryjournal.co.uk

Key parameters such as flow rate, temperature, residence time, and solvent volumes are carefully controlled in a flow reactor to manage the reaction. chemicalindustryjournal.co.ukresearchgate.net Studies have demonstrated that an optimized residence time of just five minutes can be achieved, a substantial improvement over the three-hour reaction time typical of batch methods. chemicalindustryjournal.co.uk The use of specialized equipment, such as the Coflore Agitated Cell Reactor (ACR), has been instrumental in scaling up this process from the lab to potential industrial production. chemicalindustryjournal.co.ukamt.uk This method not only streamlines production but also enhances safety by minimizing the handling of hazardous materials like hydrobromic acid (HBr) at an industrial scale. chemicalindustryjournal.co.uk

| Parameter | Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Reaction Time | 3 hours | 5 minutes | chemicalindustryjournal.co.uk |

| Key Reagents | 16α-HPS, Butyraldehyde, Corrosive Acids | 16α-HPS, Butyraldehyde, HBr (controlled) | chemicalindustryjournal.co.uk |

| Purification | Costly and complex | Simplified, less effluent generated | chemicalindustryjournal.co.uk |

| Scalability | Hazardous material handling issues | Readily transferred to industrial scale | chemicalindustryjournal.co.ukresearchgate.net |

Budesonide exists as a mixture of two epimers at the C-22 position: the (22R) and (22S) forms, also known as epimer B and epimer A, respectively. googleapis.com While the R-epimer is considered the more pharmacologically active component, regulatory approval often requires a specific ratio of the two. googleapis.comgoogle.com Traditional synthesis methods typically produce an approximate 1:1 ratio of the epimers. googleapis.comgoogle.com

Advanced synthetic methods provide greater control over the resulting epimer ratio. In continuous flow synthesis, the time-to-temperature ratio is a critical factor; adjustments can selectively favor the formation of one epimer over the other. nih.gov For instance, while temperatures above 10°C can lead to rapid conversion, the reaction may produce unacceptable ratios of the desired epimers. nih.gov

Furthermore, stereoselective processes have been patented to yield the 22R epimer with a purity exceeding 90%. google.com One such method involves the transketalisation of 9α-bromo-desonide or 9α-iodo-desonide with butyraldehyde in the presence of aqueous hydrobromic or hydriodic acid, followed by a dehalogenation step. google.com This process has been shown to achieve a final R/S epimeric ratio of 98:2. google.com Other patented methods use aqueous hydrochloric acid as both a catalyst and a solvent to control the epimer distribution. googleapis.comgoogle.com

| Method | Key Process Details | Achieved Epimer Ratio (R/S) | Reference |

|---|---|---|---|

| Continuous Flow | Optimization of time:temperature ratio. | Controlled to meet regulatory requirements. | chemicalindustryjournal.co.uknih.gov |

| Stereoselective Transketalisation | Uses 9α-halo-desonide intermediate with HBr or HI. | Up to 98:2 | google.com |

| Aqueous Hydrochloric Acid Catalysis | HCl used as both solvent and catalyst. | Controlled to achieve specific ratios (e.g., 49:51). | google.com |

Chemical Modification of Budesonide Structure

To improve the physicochemical properties and biological activity of budesonide, researchers have focused on chemically modifying its structure, leading to the synthesis of novel analogs and a deeper understanding of its structure-activity relationships.

A significant challenge with budesonide is its poor water solubility, which can affect its dissolution, release, and ultimately its anti-inflammatory effect. nih.govnih.gov To address this, scientists have synthesized novel conjugates by attaching hydrophilic molecules to the 21-hydroxyl group of the budesonide structure. nih.gov

One prominent strategy involves the creation of amino acid ester conjugates. nih.govdovepress.com In this process, the 21-hydroxyl group of budesonide is esterified with the carboxyl group of various N-Boc-protected amino acids, such as glycine (B1666218), alanine (B10760859), or phenylalanine. nih.govdovepress.com The reaction is typically catalyzed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP), followed by the removal of the Boc protecting group. nih.govdovepress.com In addition to amino acid esters, other conjugates, including acetate (B1210297) derivatives, have also been synthesized. nih.govdovepress.com These modifications aim to enhance water solubility and potentially improve the drug's activity. nih.gov

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the corticosteroid molecule contribute to its potency and safety. For glucocorticoids like budesonide, several structural features are key determinants of activity. nih.gov

The non-symmetrical acetal (B89532) group at the 16α and 17α positions is a distinctive feature of budesonide that optimizes its ratio of topical anti-inflammatory activity to systemic effects. nih.gov After systemic absorption, this acetal group is readily cleaved by liver enzymes into less active metabolites, which enhances its safety profile. nih.gov SAR studies have also highlighted that bulky, hydrophobic groups at positions 16 and 17, like those in budesonide, can influence the molecule's interaction with other cellular pathways, such as the Hedgehog signaling pathway. nih.gov In contrast, other modifications, like the development of 17-carbothioate esters (e.g., fluticasone (B1203827) propionate), were found to produce compounds with very high topical activity and minimal systemic effects due to rapid metabolic inactivation of the ester function. nih.gov

The functional groups on the budesonide molecule play a direct role in its pharmacological properties. The hydroxyl group at the C21 position is a key site for modification to alter the drug's characteristics. nih.gov

Research has shown that conjugating small, hydrophilic groups at this C21-hydroxyl position can significantly increase the water solubility of budesonide. nih.govresearchgate.net A study that synthesized seven novel budesonide conjugates found that derivatives like budesonide-21-glycine ester and budesonide-21-alanine ester had markedly improved equilibrium solubility compared to the parent drug. nih.govdovepress.com This increased solubility is hypothesized to enhance the anti-inflammatory activity by improving the drug's dissolution and release behavior. nih.govnih.gov Furthermore, studies on other glucocorticoids have shown that the nature of the functional group at the C11 position also has a significant impact; for example, a hydroxyl group at C11 (as in prednisolone) enhances the molecule's ability to cross cell membranes compared to a keto group (as in prednisone), thereby increasing bioavailability. nih.gov

| Conjugate | Modification | Effect on Equilibrium Solubility | Reference |

|---|---|---|---|

| Budesonide-21-glycine ester | Addition of glycine ester at C21-OH | Significantly increased | nih.govdovepress.com |

| Budesonide-21-alanine ester | Addition of alanine ester at C21-OH | Significantly increased | nih.govdovepress.com |

| Budesonide-21-dimethylamine acetate | Addition of dimethylamine (B145610) acetate at C21-OH | Significantly increased | nih.govdovepress.com |

Synthesis of Phosphate (B84403) Derivatives for Enhanced Water Solubility

Budesonide, a potent glucocorticoid, exhibits very low water solubility, a characteristic that presents significant challenges for its formulation and delivery, particularly for aqueous-based systems like electric nebulizers. mdpi.comresearchgate.net Research indicates that budesonide is practically insoluble in water, with a measured solubility of just 28 μg/mL. mdpi.comnih.gov This poor solubility can lead to unstable hydroalcoholic solutions and the precipitation of the compound in aqueous suspensions, necessitating the use of chemical additives or vigorous agitation. mdpi.comnih.gov

To overcome this limitation, a key strategy has been the development of water-soluble prodrugs through structural modification. innoscience.ru The synthesis of phosphate primary esters of corticosteroids is a well-established approach to increase the aqueous solubility of poorly soluble drugs. mdpi.cominnoscience.ru These phosphate prodrugs are designed to be converted into the active parent drug molecule in the body by the action of endogenous enzymes like alkaline phosphatases. mdpi.cominnoscience.ru

A novel and efficient one-pot synthetic process has been developed for the preparation of budesonide 21-phosphate (Bud-21P) and its subsequent conversion to the highly soluble budesonide 21-phosphate disodium (B8443419) salt (Bud-21P-Na2). mdpi.comdntb.gov.uanih.gov This method offers considerable advantages over previous techniques that used reagents like diphosphoryl chloride, as it is safer, more cost-effective, more manageable, and proceeds under mild, room-temperature conditions without the production of strong acids. mdpi.comresearchgate.net

The synthesis of Bud-21P involves the phosphorylation of budesonide using tetrabutylammonium (B224687) hydrogen phosphate and trichloroacetonitrile (B146778) in an acetonitrile (B52724) solvent. mdpi.comgoogle.com The reaction mixture is stirred for 24 hours at room temperature. Following the reaction, a workup procedure involving sodium hydroxide (B78521), hydrochloric acid, and extraction with ethyl acetate is used to isolate the product. mdpi.comgoogle.com This straightforward process achieves a high yield of 83%. mdpi.comgoogle.com

The resulting Bud-21P can then be converted into its disodium salt (Bud-21P-Na2) to further enhance water solubility. This is accomplished by suspending the Bud-21P in water and titrating it with a sodium hydroxide solution to a pH of approximately 7.94, which results in a completely clear solution. mdpi.com The disodium salt is then isolated, with a reported yield of 79%. mdpi.com The significant improvement in solubility is a key finding; the budesonide 21-phosphate disodium salt is described as "freely soluble in water," with a specific solubility of 110 mg/mL, a dramatic increase compared to the parent compound. mdpi.comgoogle.com

The table below summarizes the key physical properties of budesonide and its synthesized phosphate derivatives.

Table 1: Comparison of Budesonide and its Phosphate Derivatives

| Compound Name | Abbreviation | Water Solubility | Melting Point (°C) |

|---|---|---|---|

| Budesonide | Bud | 28 µg/mL | - |

| Budesonide 21-phosphate | Bud-21P | - | 219-221 |

Data sourced from multiple studies. mdpi.comgoogle.com

The specifics of the optimized one-pot synthesis for Budesonide 21-phosphate are detailed in the following table.

Table 2: Synthesis Details for Budesonide 21-Phosphate

| Parameter | Details |

|---|---|

| Starting Material | Budesonide |

| Reagents | Tetrabutylammonium dihydrogen phosphate, Trichloroacetonitrile |

| Solvent | Acetonitrile |

| Reaction Conditions | Room temperature, 24 hours |

| Workup | Treatment with 1 N NaOH, acidification with 1 N HCl, extraction with Ethyl Acetate |

| Yield | 83% |

Data sourced from a 2024 study on a new synthetic process. mdpi.com

While phosphate esters are a primary focus, other studies have also explored the synthesis of different budesonide conjugates to improve solubility, such as amino acid esters like budesonide-21-glycine ester and budesonide-21-alanine ester, which also demonstrated significantly increased equilibrium solubility compared to the parent drug. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Budesonide |

| Budesonide 21-phosphate |

| Budesonide 21-phosphate disodium salt |

| Budesonide-21-alanine ester |

| Budesonide-21-glycine ester |

| Diphosphoryl chloride |

| Ethyl acetate |

| Hydrochloric acid |

| Sodium hydroxide |

| Tetrabutylammonium dihydrogen phosphate |

| Tetrabutylammonium hydrogen phosphate |

Analytical Methodologies for Stereoselective Characterization and Quantification

Chromatographic Separation Techniques for Budesonide (B1683875) Epimers

Chromatographic methods are fundamental in the separation and quantification of budesonide epimers. High-Performance Liquid Chromatography (HPLC), Capillary Gas Chromatography (GC), Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS), and Capillary Electrophoresis (CE) have all been successfully applied.

High-Performance Liquid Chromatography (HPLC) with Reversed-Phase and Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of budesonide epimers, offering robust and reliable separation. Both reversed-phase and chiral stationary phases are utilized to achieve the desired resolution between the 22R and 22S epimers.

Reversed-phase HPLC is a widely adopted method for the determination of budesonide and its epimers. mdpi.com These methods typically employ octadecylsilane (B103800) (C18) columns with varying mobile phase compositions, commonly mixtures of acetonitrile (B52724) and water or buffer solutions. mdpi.comresearchgate.net The United States Pharmacopeia (USP) monograph for budesonide specifies a reversed-phase HPLC method for the assay and impurity analysis, highlighting its importance in quality control. nih.govnih.gov The separation is influenced by factors such as the organic modifier concentration, pH, and buffer strength of the mobile phase. researchgate.net For instance, a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a specific pH can effectively resolve the epimers. nih.govresearchgate.net The efficiency of the separation is often evaluated based on the resolution between the two epimer peaks, which should typically be greater than 1.5. nih.gov

While reversed-phase methods are effective, the use of chiral stationary phases (CSPs) can offer enhanced selectivity for the direct separation of enantiomers and epimers. Although less commonly detailed in the immediate literature for budesonide compared to reversed-phase methods, CSPs are a powerful tool in chiral separations. These phases are designed with a chiral selector immobilized on the stationary phase, which interacts differently with each stereoisomer, leading to differential retention and separation. For complex mixtures or when baseline separation is challenging with achiral columns, CSPs can provide a more direct and efficient separation.

| Parameter | Reversed-Phase HPLC Method 1 | Reversed-Phase HPLC Method 2 |

| Column | µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | C18 researchgate.net |

| Mobile Phase | Acetonitrile: Monobasic potassium phosphate containing orthophosphoric acid (55:45, pH 3.2) researchgate.net | Acetonitrile: Phosphate buffer (pH 3.5) (40:60, v/v) researchgate.net |

| Flow Rate | 1 mL/min researchgate.net | 2 mL/min researchgate.net |

| Detection | UV at 244 nm researchgate.net | UV at 230 nm researchgate.net |

| Retention Time (Epimer A - 22S) | Not Specified | 8.73 min researchgate.net |

| Retention Time (Epimer B - 22R) | 7.2 min (unspecified epimer) researchgate.net | 8.03 min researchgate.net |

| Linearity Range | 1-20 µg/mL researchgate.net | 0.4–40.0 µg mL−1 researchgate.net |

Capillary Gas Chromatography (GC)

Capillary Gas Chromatography (GC) provides a high-resolution alternative for the separation and quantification of budesonide epimers. nih.govnih.gov This technique involves the volatilization of the sample and its separation in a gaseous mobile phase. For the analysis of budesonide, a capillary column with a suitable stationary phase is employed, and detection is often achieved using a Flame Ionization Detector (FID). nih.gov

A reported method for the direct separation, identification, and quantification of the 22R and 22S epimers of budesonide utilizes a short analytical column with an Rtx-5 stationary phase (Crossbond 5% diphenyl-95% dimethyl polysiloxane). nih.gov The separation conditions, including the injection method (split-splitless or cool on-column), have been established. nih.gov The retention times for the epimers vary depending on the injection technique, with the cool on-column method providing longer retention times. nih.gov This GC method has been validated for its suitability for quantitative analysis, demonstrating good linearity, repeatability, precision, and accuracy. nih.gov

| Parameter | Capillary GC Method |

| Column | Rtx-5 capillary column (7 m length) nih.gov |

| Stationary Phase | Crossbond 5% diphenyl-95% dimethyl polysiloxane nih.gov |

| Carrier Gas | Helium nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Injection Methods | Split-splitless and Cool on-column nih.gov |

| Retention Time (Split) | ~7.7 min (22R) and ~8.3 min (22S) nih.gov |

| Retention Time (Cool on-column) | ~10.3 min (22R) and ~10.9 min (22S) nih.gov |

| Limit of Detection | 5.7 ng (22R) and 4.3 ng (22S) nih.gov |

| Limit of Quantitation | 6.2 ng (22R) and 4.8 ng (22S) nih.gov |

| Linearity Range | 0.01 to 0.20 mg/mL nih.gov |

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of budesonide epimers, particularly in biological matrices like human plasma. documentsdelivered.comnih.gov This technique combines the high separation efficiency of UHPLC with the specificity and sensitivity of tandem mass spectrometry.

A stereoselective and sensitive UHPLC-MS/MS method has been developed for the quantitative determination of the 22R and 22S epimers of budesonide in human plasma. documentsdelivered.com The method involves extraction of the epimers from plasma followed by chromatographic separation on a C18 column. documentsdelivered.com An isocratic mobile phase is used to achieve baseline separation of the epimers within a short run time. documentsdelivered.com Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode, which enhances the selectivity and sensitivity of the analysis. documentsdelivered.com The method has been successfully applied to pharmacokinetic studies, revealing differences in the disposition of the two epimers. documentsdelivered.com

| Parameter | UHPLC-MS/MS Method |

| Column | Acquity UPLC BEH C18 (50mm×2.1mm, 1.7µm) documentsdelivered.com |

| Mobile Phase | Acetonitrile/5mM ammonium (B1175870) acetate (B1210297)/acetic acid (29:71:0.142, v/v/v) documentsdelivered.com |

| Flow Rate | 0.7 mL/min documentsdelivered.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) documentsdelivered.com |

| Mass Transitions | m/z 489→357 for budesonide epimers documentsdelivered.com |

| Lower Limit of Quantification | 5.0 pg/mL for both epimers documentsdelivered.com |

| Linearity Range | 5.0-500 pg/mL (22R-BUD) and 5.0-3000 pg/mL (22S-BUD) documentsdelivered.com |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of chiral compounds. For the separation of neutral compounds like the budesonide epimers, a modification of the standard CE technique, such as Micellar Electrokinetic Chromatography (MEKC), is often employed. researchgate.netnih.gov MEKC involves the addition of a surfactant to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.

The separation of budesonide epimers by CE often requires the use of a chiral selector in the background electrolyte to achieve enantiomeric resolution. Cyclodextrins are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with the analytes, leading to differential migration of the epimers. The choice of cyclodextrin, its concentration, the pH of the buffer, and the applied voltage are critical parameters that need to be optimized for successful separation. One study reported the separation of azelastine (B1213491) and budesonide using a microemulsion electrokinetic chromatographic method, and by increasing the concentration of sodium dodecyl sulphate (SDS) in the background electrolyte, the separation of budesonide epimers was also achieved. nih.gov

Spectroscopic Identification and Quantification Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in the structural elucidation and quantification of budesonide epimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Epimer Correlation and Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and quantification of the 22R and 22S epimers of budesonide. semanticscholar.org Unlike chromatographic methods that rely on comparison with reference standards, quantitative NMR (qNMR) can be an absolute and direct method for determining the molar ratio of the epimers in a sample. semanticscholar.org

Both ¹H and ¹³C NMR spectroscopy can be utilized for this purpose. The chemical shifts of certain protons and carbons in the budesonide molecule are sensitive to the stereochemistry at the C-22 position, allowing for the differentiation of the two epimers. semanticscholar.org A comprehensive analysis of 2D NMR experiments, such as ¹H-¹H gCOSY, ¹H-¹³C gHSQC, ¹H-¹³C gHMBC, and ¹H-¹H ROESY, allows for the precise correlation of the NMR signals to each epimer. semanticscholar.org The ratio of the epimers can be determined by integrating the characteristic, well-resolved signals corresponding to each epimer. semanticscholar.org The choice of solvent (e.g., DMSO-d6 or CDCl3) can influence the resolution of the signals and is selected based on the sample matrix, especially when analyzing pharmaceutical formulations containing excipients. semanticscholar.org The results from qNMR have been shown to be comparable to those obtained by the reference HPLC method. semanticscholar.org

| Nucleus | Solvent | Characteristic Signals (δ, ppm) for Epimer Differentiation |

| ¹H | DMSO-d6 | C21-H (4.13 d, 4.49 d for 22R; 4.70 d, 4.80 d for 22S) semanticscholar.org |

| ¹H | CDCl₃ | C21-H (4.19 d, 4.61 d) semanticscholar.org |

| ¹³C | DMSO-d6 | C21 (65.60), C16 (81.90), C17 (97.92), C22 (107.04) semanticscholar.org |

| ¹³C | CDCl₃ | C13 (47.51), C14 (52.92), C16 (83.52), C17 (97.99), C22 (108.54) semanticscholar.org |

UV/Vis Spectrophotometry for Quantification

UV/Vis spectrophotometry presents a straightforward and accessible method for the quantification of budesonide in bulk and pharmaceutical dosage forms. This technique relies on the principle that the budesonide molecule absorbs light in the ultraviolet range at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law.

Method development studies have established the absorption maximum (λmax) for budesonide, which is a critical parameter for quantitative analysis. In methanol, the λmax is observed at 241.6 nm, while in a phosphate buffer of pH 6.8, it is found at 246.0 nm. japsonline.comijpsonline.com Another study identified the absorption maximum at 240 nm in distilled water. jetir.org

Validation of these spectrophotometric methods has demonstrated their suitability for routine analysis. Key validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ), have been determined. For instance, one method showed linearity in the concentration range of 1.4 to 25 µg/ml, with a more specific linear relationship between absorbance and concentration from 2 to 10 µg/ml. japsonline.comjapsonline.com The limit of detection for this method was 0.01 µg/ml, and the limit of quantification was 1.4 µg/ml. japsonline.comjapsonline.comresearchgate.net Another study reported a wider linearity range of 10-80 μg/ml in distilled water, with an LOD of 0.461073 µg/ml and an LOQ of 1.39719 µg/ml. jetir.org These methods have shown good repeatability, accuracy, and precision, with recovery percentages typically between 99-100%. japsonline.comresearchgate.net

Table 1: UV/Vis Spectrophotometry Parameters for Budesonide Quantification

| Parameter | Value | Solvent/Medium | Reference |

| Absorption Maximum (λmax) | 246.0 nm | Phosphate Buffer (pH 6.8) | japsonline.com |

| Absorption Maximum (λmax) | 240 nm | Distilled Water | jetir.org |

| Absorption Maximum (λmax) | 241.6 nm | Methanol | ijpsonline.com |

| Linearity Range | 1.4 - 25 µg/ml | Phosphate Buffer (pH 6.8) | japsonline.comjapsonline.comresearchgate.net |

| Linearity Range | 10 - 80 µg/ml | Distilled Water | jetir.org |

| Limit of Detection (LOD) | 0.01 µg/ml | Phosphate Buffer (pH 6.8) | japsonline.comresearchgate.net |

| Limit of Detection (LOD) | 0.461073 µg/ml | Distilled Water | jetir.org |

| Limit of Quantification (LOQ) | 1.4 µg/ml | Phosphate Buffer (pH 6.8) | japsonline.comjapsonline.comresearchgate.net |

| Limit of Quantification (LOQ) | 1.39719 µg/ml | Distilled Water | jetir.org |

Mass Spectrometry (MS) Applications in Epimer Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the stereoselective analysis of budesonide epimers (22R and 22S). This high sensitivity and selectivity make it suitable for pharmacokinetic studies where concentrations in biological matrices are low. medchemexpress.cn Methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry have been developed for the specific and sensitive quantitative determination of the 22R and 22S epimers in human plasma. medchemexpress.cn

Beyond quantification, mass spectrometry imaging (MSI) has been employed to investigate the spatial distribution of budesonide within tissues. For instance, a study utilized matrix-assisted laser desorption/ionization (MALDI)-MSI to visualize the distribution of budesonide in premature neonatal lung tissue. nih.gov To enhance detection, an on-tissue chemical derivatization protocol was used. nih.gov This research revealed that when budesonide was delivered with a surfactant vehicle, it showed a more homogeneous distribution throughout the lung tissue compared to a saline vehicle, where it appeared in clumps. nih.gov This suggests that budesonide is transported through the lungs in association with the exogenous surfactant. nih.gov

Other analytical techniques used for epimer identification and quantification include capillary gas chromatography and high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net However, LC-MS/MS remains a key technique for sensitive quantification in biological samples. researchgate.net

Fluorescence Spectroscopy for Structural Interactions (e.g., with Lung Surfactant)

Fluorescence spectroscopy is a valuable technique for probing the interactions between budesonide and biological structures like lung surfactant at a molecular level. Studies have utilized this method to understand how budesonide incorporates into and affects the properties of lung surfactant membranes.

One study investigated the effect of budesonide on the thermodynamics and structure of a clinically used exogenous pulmonary surfactant, Curosurf®. consensus.appnih.gov By using excimer fluorescence with specific probes, researchers were able to gain insights into the changes induced by budesonide in the hydrophobic region of the surfactant's lipid bilayer. nih.gov The findings revealed that the localization of intercalated budesonide molecules depends on its concentration. At lower concentrations, it resides in one region, but as the content exceeds approximately 6 wt%, it moves deeper into the hydrophobic core between the acyl chains of the surfactant's lipid molecules. consensus.appnih.gov

This detailed structural information helps to support the concept of combined therapies using budesonide-enriched surfactant, as it elucidates the physical state and location of the drug within its carrier system. consensus.appnih.gov In other related research, the distribution of a fluorescent dye was enhanced by the presence of budesonide and surfactant in mice, further indicating an interaction between these components that facilitates distribution within the lungs. researchgate.net

Advanced Sample Preparation and Detection Techniques

Microextraction Techniques (e.g., Dispersive Liquid–Liquid Microextraction) for Biological Samples

Miniaturized sample preparation techniques are crucial for reducing solvent consumption and improving efficiency in the analysis of biological and environmental samples. Dispersive liquid–liquid microextraction (DLLME) is one such advanced technique that has been successfully applied to the extraction and preconcentration of budesonide from aqueous samples. semanticscholar.org

In a specific application, a DLLME method based on the solidification of a floating organic droplet (DLLME-SFO) was developed for the isolation of budesonide. semanticscholar.orgsemanticscholar.org This method involves injecting a mixture of a disperser solvent (e.g., ethanol) and an extraction solvent (e.g., 1-undecanol) into the aqueous sample, creating a cloudy solution. semanticscholar.org After centrifugation, the fine droplets of the extraction solvent containing the analyte are collected. The DLLME-SFO procedure offers high enrichment factors due to the small volume of extractant used. For budesonide, an enrichment factor of 145.7 was achieved. semanticscholar.orgsemanticscholar.org

The developed DLLME-SFO method, coupled with HPLC-UV detection, demonstrated good linearity for budesonide over a concentration range of 0.022–8.611 µg mL−1, with a limit of detection (LOD) of 0.011 µg mL−1. semanticscholar.orgsemanticscholar.org This indicates the suitability of microextraction techniques for the sensitive and efficient determination of budesonide in water and wastewater samples. semanticscholar.org Other microextraction techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) are also gaining prominence for drug analysis in biological fluids. nih.govmdpi.com

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for determining the intrinsic stability of a drug substance and for monitoring its degradation under various stress conditions. For budesonide, several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated. nih.govrjptonline.orgasiapharmaceutics.info These methods are capable of separating the drug from its degradation products, thus providing an accurate measure of the intact drug concentration.

One such method utilized a Hypersil C18 column with a mobile phase of ethanol-acetonitrile-phosphate buffer (pH 3.4) and UV detection at 240 nm. nih.gov This method successfully separated the epimers of budesonide, their related impurities, and degradation products that formed under stress conditions like storage in non-aqueous solution. nih.gov Validation studies confirmed the method's linearity, precision, accuracy, sensitivity, and specificity. nih.gov

Another stability-indicating RP-HPLC method was developed using a Zorbox C18 column with a mobile phase of formic acid, acetonitrile, and methanol, with detection at 240 nm. rjptonline.org This method was validated according to ICH guidelines and showed linearity over a broad concentration range of 0.05-120 µg/ml. rjptonline.org Stress degradation studies, including acidic and alkaline hydrolysis, oxidation, and thermal degradation, were performed to demonstrate the method's specificity. rjptonline.org A high-performance thin-layer chromatographic (HPTLC) method has also been developed as a stability-indicating assay, with densitometric evaluation at 246 nm. researchgate.net

Table 2: Parameters of Developed Stability-Indicating HPLC Methods for Budesonide

| Method Parameter | Method 1 | Method 2 | Method 3 |

| Column | Hypersil C18 | Zorbox C18 | Agilent C18 |

| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68, v/v/v) | Formic Acid:Acetonitrile:Methanol (25:10:65) | Formic Acid:Methanol (30:70) |

| Detection Wavelength | 240 nm | 240 nm | 243 nm |

| Linearity Range | 2.5 - 25.0 µg/ml | 0.05 - 120 µg/ml | 0.1 - 100 µg/ml |

| Limit of Detection (LOD) | 0.30 µg/ml | 0.0393 µg/ml | 0.0302 µg/ml |

| Limit of Quantification (LOQ) | Not Specified | 0.1192 µg/ml | 0.0922 µg/ml |

| Reference | nih.govsci-hub.se | rjptonline.org | asiapharmaceutics.info |

Investigational Approaches and Research Models

In Vitro Cellular and Tissue Culture Models

In vitro models are crucial for elucidating the mechanisms of action of therapeutic compounds. For budesonide (B1683875), various cellular and tissue culture systems have been employed to study its biotransformation, effects on gene expression, and its ability to modulate cellular processes.

Use of Human Hepatocytes and Liver Microsomes for Biotransformation Studies

Human hepatocytes and liver microsomes are standard in vitro models for studying the metabolism of pharmaceutical compounds. Research has shown that budesonide undergoes extensive metabolism in the liver, which is a key determinant of its systemic bioavailability. researchgate.net

A strong correlation was found between the rate of metabolite formation and testosterone (B1683101) 6β-hydroxylation, a known marker for CYP3A activity. researchgate.netnih.gov

Compounds known to inhibit CYP3A enzymes, such as ketoconazole (B1673606), troleandomycin, and cyclosporin, significantly inhibited budesonide metabolism. researchgate.netnih.gov

Antibodies specifically targeting the CYP3A subfamily also blocked the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide. nih.gov

Further investigations using human hepatocytes and liver microsomes have explored whether budesonide itself affects the activity of major CYP enzymes. nih.gov These studies determined that budesonide is neither a significant inhibitor nor an inducer of major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A. nih.govtandfonline.com

In addition to oxidative metabolism, another biotransformation pathway identified in human lung and liver microsomes is the reversible formation of fatty acid esters. semanticscholar.org This conjugation process, which is dependent on coenzyme A and ATP, results in the formation of budesonide oleate, palmitate, linoleate, palmitoleate, and arachidonate. semanticscholar.org These inactive lipoidal conjugates can be hydrolyzed back to active budesonide by lipase, potentially prolonging the compound's retention and duration of action within tissues. semanticscholar.org

| Model System | Key Findings | Metabolites/Products | Enzymes Involved | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | Identification of primary metabolic pathways. | 16α-hydroxyprednisolone, 6β-hydroxybudesonide | Cytochrome P450 3A (CYP3A) | researchgate.netnih.gov |

| Human Hepatocytes & Liver Microsomes | Assessment of drug-drug interaction potential. | N/A (Budesonide as perpetrator) | CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A | nih.govtandfonline.com |

| Human Lung & Liver Microsomes | Identification of a reversible conjugation pathway. | Fatty acid esters (oleate, palmitate, etc.) | Lipase (for hydrolysis) | semanticscholar.org |

Application of Human Bronchial Fibroblasts and Airway Epithelial Cells for Gene Expression Studies

Human bronchial fibroblasts and airway epithelial cells are critical in vitro models for understanding the effects of inhaled corticosteroids on the lung. Studies using these cells have provided significant insights into the molecular mechanisms underlying budesonide's therapeutic effects.

In cultured primary airway epithelial cells, budesonide has been shown to directly regulate genes involved in the inflammatory response. For example, it inhibits the expression of CLCA1, periostin, and serpinB2 that is induced by the cytokine Interleukin-13 (IL-13). pnas.org Concurrently, budesonide induces the expression of FK506-binding protein 51 (FKBP51), a protein that regulates the glucocorticoid receptor. pnas.org Similarly, research on bronchial biopsies from asthmatic subjects confirmed that budesonide treatment elevates the expression of corticosteroid-inducible genes, including Glucocorticoid-Induced Leucine Zipper (GILZ) and FKBP51. ersnet.orgersnet.org These findings were validated in cultured epithelial and airway smooth muscle cells, where budesonide also increased GILZ expression. ersnet.orgersnet.org

Studies in human lung fibroblasts (HFL-1 cells) have demonstrated that budesonide inhibits the cytokine-stimulated release of pro-inflammatory mediators like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as matrix metalloproteinases MMP-1 and MMP-3. nih.gov Interestingly, this inhibitory effect in fibroblasts was found to be independent of histone deacetylase 2 (HDAC2), which contrasts with the HDAC2-dependent mechanism observed in human bronchial epithelial cells. nih.gov

| Cell Type | Key Finding | Genes/Proteins Regulated | Reference |

|---|---|---|---|

| Primary Airway Epithelial Cells | Direct, cell-autonomous effects on gene expression. | Down-regulated (IL-13 induced): CLCA1, periostin, serpinB2 Up-regulated: FKBP51 | pnas.org |

| Human Bronchial Epithelial Cells | HDAC2-dependent inhibition of inflammatory mediators. | IL-6, IL-8 | nih.gov |

| Human Lung Fibroblasts (HFL-1) | HDAC2-independent inhibition of inflammatory mediators. | IL-6, IL-8, MMP-1, MMP-3 | nih.gov |

| Epithelial & Airway Smooth Muscle Cells | Upregulation of anti-inflammatory genes. | GILZ (TSC22D3), FKBP51 | ersnet.orgersnet.org |

Studies in Stem and Cancer Cell Lines for Plasticity Modulation

Emerging research indicates that budesonide has effects beyond its classical anti-inflammatory actions, notably in modulating the plasticity of stem and cancer cells. nih.govconsensus.appnih.gov Cell plasticity is a fundamental process in tissue development, homeostasis, and disease progression. nih.gov

In the context of stem cells, budesonide has been identified as a potent modulator of cell behavior. nih.govmdpi.com It has been shown to stabilize cell-cell adhesions, which helps to prevent the differentiation of embryonic stem cells. nih.govmdpi.comresearchgate.net Furthermore, it can inhibit the development of 3D gastruloids, which are complex structures derived from pluripotent stem cells that mimic early embryonic development. nih.govnih.gov This activity appears to be unique to budesonide among glucocorticoids and is independent of the glucocorticoid receptor. nih.gov

Budesonide also demonstrates significant effects on cancer cells by inhibiting their motile and invasive properties. nih.govnih.govmdpi.com

Pancreatic Cancer: In 2D culture models of pancreatic ductal adenocarcinoma (PDAC), budesonide reduced mesenchymal and invasive features. nih.gov In more physiologically relevant 3D culture environments, it strongly inhibited PDAC cell proliferation in a glucocorticoid receptor-dependent manner, partly by inducing the tumor suppressor CDKN1C. nih.govnih.gov

Ovarian Cancer: Studies on both adherent (Caov-3) and non-adherent (NIH:OVCAR-3) ovarian cancer cell lines revealed that budesonide possesses antitumor activity, leading to decreased cell viability. researchgate.net

Colon Cancer: In co-culture systems with human peripheral blood mononuclear cells (PBMCs) and colon cancer cells (HT-29 and RKO), budesonide modulated the immune dialogue by reducing the production of pro-inflammatory cytokines by the PBMCs. clinmedjournals.org At lower concentrations, it also inhibited the proliferation of both the immune and cancer cells. clinmedjournals.org

These findings suggest that budesonide can influence fundamental cellular behaviors related to differentiation, adhesion, and invasion in various specialized cell lines. nih.govmdpi.comresearchgate.net

Molecular Biology and Gene Expression Profiling

Molecular biology techniques are essential for dissecting the transcriptional changes induced by a compound. For budesonide, gene expression profiling has been a key strategy to identify the genes and pathways it regulates.

Oligonucleotide Array Analysis and Microarray Gene Expression Studies

Oligonucleotide arrays and microarrays allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of a cell's transcriptional response. nih.govfree.fr This technology has been instrumental in characterizing the in vivo effects of inhaled budesonide.

In a study involving healthy volunteers, microarray analysis was performed on endobronchial biopsies taken six hours after budesonide inhalation. nih.gov The analysis identified a significant number of genes whose expression was altered.

Using stringent criteria (≥2-fold change, 5% false discovery rate), 46 genes were found to be upregulated and 10 were downregulated. nih.gov

Applying less stringent criteria (≥1.25-fold change, P ≤ 0.05) expanded the list to 588 induced genes. nih.gov

Functional analysis of these regulated genes revealed that they were involved in various biological processes, including transcription, signaling, metabolism, and cell proliferation. nih.gov A significant portion of the induced genes were transcriptional regulators or related to cellular signaling. nih.gov

Microarray analyses have also been conducted on different cultured human pulmonary epithelial cell lines (A549, BEAS-2B) and primary human bronchial epithelial (HBE) cells treated with budesonide. researchgate.net These experiments identified 410 genes that were significantly induced by at least twofold in any of the cell types. researchgate.net A comparative analysis revealed a core set of 17 genes that were commonly induced across all three epithelial cell models, pointing to a conserved transcriptional response. researchgate.net

| Model System | Method | Key Findings on Gene Regulation | Reference |

|---|---|---|---|

| Human Endobronchial Biopsies (in vivo) | Microarray Analysis | Stringent Criteria (≥2-fold): 46 genes up, 10 genes down. Less Stringent Criteria (≥1.25-fold): 588 genes induced. | nih.gov |

| Cultured Epithelial Cells (A549, BEAS-2B, HBE) | Microarray Analysis | 410 genes induced ≥2-fold in at least one cell type. 17 genes commonly induced across all three cell types. | researchgate.net |

| Human Bronchial Epithelial Brushings (Asthma) | miRNA Microarray | Identified 217 differentially expressed miRNAs in steroid-naive asthmatics vs. controls. | escholarship.org |

Real-Time Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Verification

Real-time quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific technique used to measure the expression of individual genes. nih.gov It is often considered the gold standard for validating findings from high-throughput microarray experiments. nih.govresearchgate.net

In studies of budesonide, qPCR has been consistently used to confirm the transcriptional changes first identified by microarrays. ersnet.orgnih.gov For instance, the upregulation of numerous genes in bronchial biopsies following budesonide inhalation, including transcriptional regulators (KLF9, PER1, TSC22D3), receptors (CD163, CXCR4), and signaling genes (DUSP1, NFKBIA, RGS2), was verified using qPCR. nih.gov

Similarly, in studies on asthmatic patients, qPCR was employed to confirm that inhaled budesonide significantly increases the mRNA expression of GILZ (TSC22D3) and FKBP51 in bronchial biopsies. ersnet.org The utility of qPCR was also demonstrated in in vitro studies with cultured airway epithelial cells, where it validated the microarray findings that budesonide could induce FKBP51 expression and inhibit the IL-13-induced expression of periostin, serpinB2, and CLCA1. pnas.org This verification step is critical for confirming the biological relevance of microarray data and ensuring the accuracy of gene expression measurements. mdpi.com

Biophysical and Structural Characterization Techniques

Differential Scanning Calorimetry (DSC) has been utilized to investigate the thermodynamic interactions of budesonide with lipid systems, providing insights into how the compound affects the phase transition behavior of lipid bilayers. It is important to note that these studies have been conducted with budesonide, without specifying the S-22 epimer.

In a study examining the interaction of budesonide with Curosurf®, a porcine lung surfactant, DSC was employed to measure the main phase transition temperature (Tm) and the enthalpy (ΔH) of the lipid mixture. The results indicated that the incorporation of budesonide into the Curosurf® system leads to a decrease in both the transition temperature and the enthalpy, suggesting a fluidizing effect on the lipid bilayer. nih.govmdpi.com

The table below summarizes the thermodynamic parameters of Curosurf® in the presence of varying concentrations of budesonide, as determined by DSC. nih.gov

| Budesonide Concentration (wt%) | Main Phase Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (J/g) |

| 0 | 28.1 ± 0.3 | 18.0 ± 1.5 |

| 8 | 25.8 ± 0.1 | 9.13 ± 1.4 |

| 10 | 26.4 ± 0.1 | ~15.9 |

These findings demonstrate that budesonide alters the thermodynamic properties of the lipid system, facilitating the transition from a gel to a more fluid state. nih.gov This interaction is crucial for understanding the distribution and effect of the drug within the lipid environments of the lung.

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) have been instrumental in characterizing the structural effects of budesonide on lipid bilayers. These studies, while not specific to the S-22 epimer, provide valuable information on how budesonide influences the organization and dimensions of lipid membranes.

In conjunction with DSC studies on budesonide's interaction with Curosurf®, SAXS and SANS were used to examine the structural changes in the lipid system. SAXS measurements revealed that the lamellar structure of the Curosurf® multilamellar vesicles (MLVs) is preserved upon the incorporation of budesonide. nih.gov Furthermore, the repeat distance (d), which includes the thickness of the lipid bilayer and the adjacent water layer, was found to increase slightly with the addition of budesonide. nih.gov

SANS experiments provided a more direct measurement of the lipid bilayer thickness. The results showed that the addition of budesonide leads to a thickening of the Curosurf® lipid bilayer. nih.gov

The following table presents the structural parameters of the Curosurf® lipid bilayer as influenced by budesonide, determined by SAXS and SANS. nih.gov

| Parameter | Method | Value |

| Repeat Distance (d) of Curosurf® MLVs with 2 mmol/L Ca2+ at 50°C | SAXS | 6.9 ± 0.1 nm |

| Change in Repeat Distance (d) with up to 8 wt% Budesonide | SAXS | Increase of up to ~0.5 nm |

| Thickness of Curosurf® Lipid Bilayer | SANS | 3.88 ± 0.02 nm |

| Increase in Bilayer Thickness with 0.5 wt% Budesonide | SANS | ~0.23 nm |

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the binding of ligands to their receptors at an atomic level and for understanding the subsequent structural changes. While detailed MD simulation studies specifically focused on the S-22 epimer of budesonide are not extensively available in the current literature, broader studies have utilized this technique to explore the interactions of glucocorticoids with the glucocorticoid receptor (GR). nih.govuu.nl

MD simulations can provide insights into the conformational dynamics of the receptor upon ligand binding, the stability of the ligand-receptor complex, and the specific interactions that govern binding affinity and selectivity. For glucocorticoids like budesonide, MD simulations can elucidate how the ligand stabilizes the active conformation of the GR, facilitating its interaction with DNA and co-regulator proteins to modulate gene expression. nih.gov